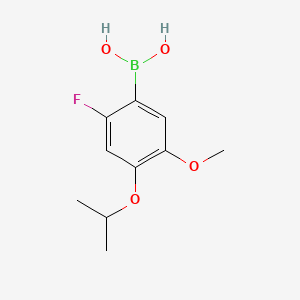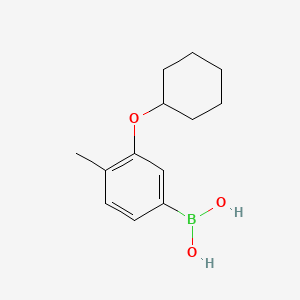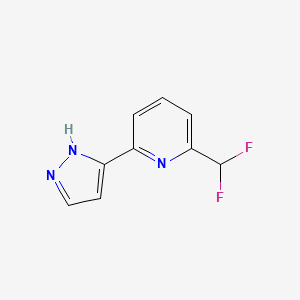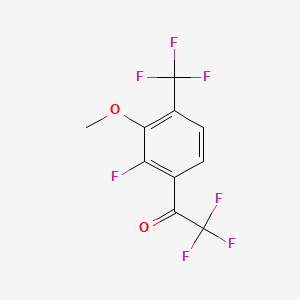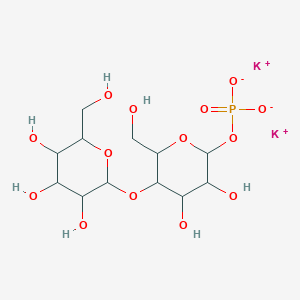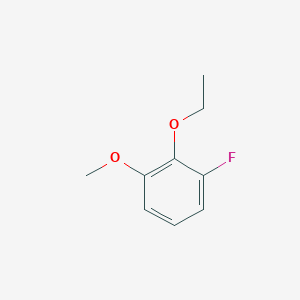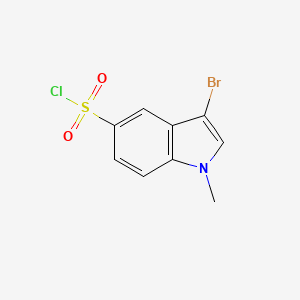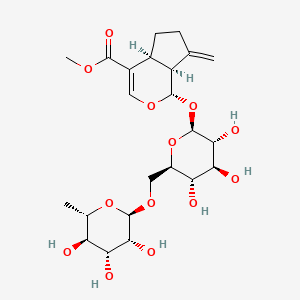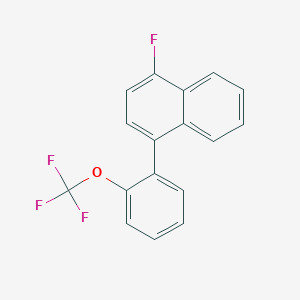![molecular formula C47H50O9P2 B14771728 13-[[4-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)-3-methoxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene](/img/structure/B14771728.png)
13-[[4-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)-3-methoxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “13-[[4-(12,14-Dioxa-13-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)-3-methoxy-2,6-dioxabicyclo[321]octan-8-yl]oxy]-12,14-dioxa-13-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene” is a highly complex organic molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of various rings and the introduction of functional groups. Each step would require specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of complex organic compounds often involves scaling up laboratory methods. This includes optimizing reaction conditions for larger volumes and ensuring the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Compounds like this can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate reactions.
Major Products
The major products formed from these reactions would depend on the specific functional groups and reaction conditions used.
Applications De Recherche Scientifique
Chemistry
In chemistry, such compounds can be used as intermediates in the synthesis of more complex molecules or as catalysts in various reactions.
Biology
In biology, these compounds might be studied for their interactions with biological molecules, such as proteins or DNA.
Medicine
In medicine, they could be investigated for potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry
In industry, these compounds might be used in the development of new materials or as additives in various products.
Mécanisme D'action
The mechanism of action for such a compound would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could alter the activity of these targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other complex organic molecules with similar ring structures or functional groups.
Uniqueness
The uniqueness of this compound would lie in its specific structure and the resulting chemical properties, which could lead to unique applications in various fields.
Propriétés
Formule moléculaire |
C47H50O9P2 |
|---|---|
Poids moléculaire |
820.8 g/mol |
Nom IUPAC |
13-[[4-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)-3-methoxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene |
InChI |
InChI=1S/C47H50O9P2/c1-48-47-46(56-58-53-37-24-20-29-12-4-8-16-33(29)42(37)43-34-17-9-5-13-30(34)21-25-38(43)54-58)45-44(39(50-47)26-49-45)55-57-51-35-22-18-27-10-2-6-14-31(27)40(35)41-32-15-7-3-11-28(32)19-23-36(41)52-57/h18-25,39,44-47H,2-17,26H2,1H3 |
Clé InChI |
CARGHVWOKISGJI-UHFFFAOYSA-N |
SMILES canonique |
COC1C(C2C(C(O1)CO2)OP3OC4=C(C5=C(CCCC5)C=C4)C6=C(O3)C=CC7=C6CCCC7)OP8OC9=C(C1=C(CCCC1)C=C9)C1=C(O8)C=CC2=C1CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







